PKD Inhibitory Activity Profile Differentiates Target Compound from the Parent Scaffold 3-IN-PP1
The target compound (referred to as compound 17m in the primary literature) demonstrates improved pan-PKD inhibitory activity compared to the parent scaffold 3-IN-PP1. 3-IN-PP1 exhibits IC₅₀ values ranging from 94–108 nM against PKD isoforms, whereas the target compound achieves IC₅₀ values in the range of 17–35 nM, representing an approximately 3- to 6-fold improvement in biochemical potency [1].
| Evidence Dimension | Biochemical inhibitory activity (IC₅₀) against PKD isoforms |
|---|---|
| Target Compound Data | IC₅₀ = 17–35 nM (pan-PKD) |
| Comparator Or Baseline | 3-IN-PP1: IC₅₀ = 94–108 nM (pan-PKD) |
| Quantified Difference | ~3- to 6-fold improvement in potency |
| Conditions | In vitro biochemical PKD enzyme inhibition assay |
Why This Matters
This quantitative potency advantage directly influences the working concentration required in cellular and biochemical assays, affecting both cost-per-experiment and target engagement confidence.
- [1] Gilles, P. et al. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Eur. J. Med. Chem. 2020, 205, 112638. View Source
